An In-depth Technical Guide to (1H-imidazol-2-yl)(thiophen-2-yl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1H-imidazol-2-yl)(thiophen-2-yl)methanol, a heterocyclic compound of interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1H-imidazol-2-yl)(thiophen-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the core chemical identifiers, synthetic methodologies, characterization techniques, and potential applications of this molecule, grounding all claims in verifiable scientific literature.
Core Compound Identification
(1H-imidazol-2-yl)(thiophen-2-yl)methanol is a molecule featuring a central methanol group bonded to both a 1H-imidazole ring and a thiophene ring. This unique combination of heterocycles imparts specific physicochemical properties that are of interest for various applications.
Table 1: Chemical Identifiers for (1H-imidazol-2-yl)(thiophen-2-yl)methanol
Note: The InChIKey is a hashed version of the InChI standard, which provides a unique digital signature for the molecule. It can be generated from the SMILES string using standard chemical software.
Synthesis of (1H-imidazol-2-yl)(thiophen-2-yl)methanol
The synthesis of (1H-imidazol-2-yl)(thiophen-2-yl)methanol can be approached through several synthetic strategies. A common and effective method involves the reaction of an organometallic derivative of 2-substituted imidazole with thiophene-2-carboxaldehyde. This approach offers good control over the final product formation.
Proposed Synthetic Pathway: A Grignard-based Approach
A robust method for the synthesis of this compound involves the initial formation of a Grignard reagent from a protected 2-bromo-1H-imidazole, followed by its reaction with thiophene-2-carboxaldehyde. A subsequent deprotection step yields the final product.
Caption: Proposed Grignard-based synthesis of (1H-imidazol-2-yl)(thiophen-2-yl)methanol.
Detailed Experimental Protocol
Step 1: Protection of 2-Bromo-1H-imidazole
To a solution of 2-bromo-1H-imidazole in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
Stir the mixture for 30 minutes, then add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected 2-bromo-1H-imidazole.
Step 2: Formation of the Grignard Reagent and Reaction with Thiophene-2-carboxaldehyde
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
Add a solution of the protected 2-bromo-1H-imidazole in anhydrous THF dropwise to the magnesium turnings.
Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.
Cool the resulting Grignard reagent to 0 °C and add a solution of thiophene-2-carboxaldehyde in anhydrous THF dropwise.
Stir the reaction mixture at room temperature for 4 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
Dissolve the crude protected product in THF.
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
Stir the mixture at room temperature for 2 hours.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of (1H-imidazol-2-yl)(thiophen-2-yl)methanol relies on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
- Aromatic protons of the thiophene and imidazole rings in the range of 7-8 ppm. - A singlet or doublet for the methine proton adjacent to the hydroxyl group. - A broad singlet for the hydroxyl proton. - A broad singlet for the N-H proton of the imidazole ring.
¹³C NMR
- Aromatic carbons of the thiophene and imidazole rings in the range of 110-150 ppm. - A signal for the methine carbon attached to the hydroxyl group around 60-70 ppm.
IR Spectroscopy
- A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations in the fingerprint region.
Mass Spectrometry
- A molecular ion peak corresponding to the molecular weight of the compound (180.23 g/mol ).
Potential Applications in Drug Discovery and Materials Science
The structural motif of an imidazole ring linked to other aromatic systems is a common feature in many biologically active compounds. The presence of the thiophene ring, a well-known bioisostere of the benzene ring, further enhances the potential for this molecule to interact with biological targets.
Medicinal Chemistry
Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for a variety of enzymes, including metalloenzymes where the nitrogen atoms of the imidazole ring can coordinate to the metal center.
Antimicrobial and Antifungal Activity: The combination of imidazole and thiophene moieties has been explored for the development of novel antimicrobial and antifungal agents.
Scaffolding for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex molecules in drug discovery libraries.
Materials Science
Corrosion Inhibition: Imidazole derivatives have shown promise as corrosion inhibitors for various metals and alloys due to their ability to adsorb on the metal surface and form a protective layer.
Organic Electronics: Thiophene-based molecules are fundamental components in organic electronics. The incorporation of an imidazole group could modulate the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
(1H-imidazol-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its expected analytical characterization. The exploration of its biological activities and material properties is an active area of research that promises to unveil novel applications for this versatile molecule.
Application Note: Synthesis of 1H-imidazol-2-yl(thiophen-2-yl)methanol via Grignard Reaction
Executive Summary This technical guide details the synthesis of 1H-imidazol-2-yl(thiophen-2-yl)methanol , a critical bi-heteroaryl scaffold often utilized in kinase inhibitor discovery and fragment-based drug design. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 1H-imidazol-2-yl(thiophen-2-yl)methanol , a critical bi-heteroaryl scaffold often utilized in kinase inhibitor discovery and fragment-based drug design.
The synthesis presents a specific chemoselective challenge: the acidity of the imidazole N-H proton (
). Direct addition of a Grignard reagent to the unprotected imidazole-2-carboxaldehyde results in rapid deprotonation, quenching the nucleophile and significantly reducing yield.
To ensure high purity and reproducibility suitable for pharmaceutical standards, this protocol utilizes a Protection-Addition-Deprotection strategy using the SEM (2-(Trimethylsilyl)ethoxymethyl) group. This approach prevents side reactions and facilitates a clean workup.
Strategic Analysis & Reaction Pathway
The Chemoselectivity Challenge
The target molecule contains a secondary alcohol bridging two electron-rich heterocycles. The primary failure mode in this synthesis is the consumption of the Grignard reagent by the imidazole N-H.
Path A (Direct Addition): Requires >2.5 equivalents of Grignard reagent (1 eq for deprotonation, 1+ eq for addition). Result: Heterogeneous mixtures, magnesium salts precipitation, and difficult purification.
Path B (Protected Route - Recommended): Masks the N-H with a SEM group. Result: Stoichiometric control, homogeneous reaction, and high yield.
Reaction Scheme (DOT Visualization)
Figure 1: Strategic synthetic pathway utilizing SEM protection to circumvent N-H acidity.
Detailed Experimental Protocol
Phase A: N-Protection of Imidazole-2-carboxaldehyde
Objective: Install the SEM protecting group to block the acidic proton.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve Imidazole-2-carboxaldehyde (5.0 g, 52 mmol) in anhydrous DMF (50 mL) and cool to 0°C.
Deprotonation: Carefully add NaH (2.5 g, 62.4 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/yellow.
Addition: Add SEM-Cl (10.1 mL, 57.2 mmol) dropwise via syringe over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the N-SEM protected aldehyde as a pale oil.
Phase B: Grignard Addition
Objective: Nucleophilic addition of the thiophene ring to the carbonyl.
Reagents:
N-SEM-imidazole-2-carboxaldehyde (from Phase A) (1.0 eq)
2-Thienylmagnesium bromide (1.0 M in THF) (1.2 eq) [Commercial or freshly prepared]
Setup: Oven-dry a 2-neck RBF. Flush with Argon/Nitrogen.
Substrate Prep: Dissolve N-SEM-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C .[1][3][4]
Grignard Addition: Add 2-Thienylmagnesium bromide (1.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
Note: The solution often turns a dark amber/brown color.
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Verify consumption of aldehyde by TLC.
The Rochelle's Salt Quench (Crucial Step):
Cool back to 0°C.
Quench by slow addition of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
Why: This solubilizes magnesium salts and prevents the formation of the gelatinous emulsions common with heteroaryl Grignards.
Stir vigorously for 30 minutes until two clear layers appear.
Isolation: Extract with EtOAc. Dry (Na₂SO₄) and concentrate to yield the crude protected alcohol.[1]
Phase C: Deprotection
Objective: Remove the SEM group to reveal the 1H-imidazole.
Reagents:
TBAF (Tetrabutylammonium fluoride, 1M in THF) OR 4M HCl in Dioxane.
Recommendation: Acidic deprotection (HCl/EtOH or TFA) is often cleaner for this specific substrate than fluoride, which can cause side reactions with the secondary alcohol.
Procedure (Acid Method):
Dissolve the intermediate in Ethanol (EtOH).
Add 6M HCl (5 eq) and heat to 60°C for 4 hours.
Neutralize with saturated NaHCO₃ to pH 8.
Extract with DCM (Dichloromethane) containing 5% MeOH (to ensure solubility of the polar product).
Final Purification: Recrystallization from EtOH/Ether or reverse-phase HPLC if high purity (>99%) is required.
Remove volatiles completely before neutralization.
Troubleshooting & Expert Tips
Grignard Initiation Failure
If preparing 2-thienylmagnesium bromide in-house from 2-bromothiophene:
Symptom: No exotherm or color change upon adding bromide to Mg.
Fix: Add a crystal of Iodine (
) or 100 of DIBAL-H to scour the oxide layer off the magnesium turnings.
Alternative: Use Turbo Grignard (iPrMgCl
LiCl). Perform a halogen-metal exchange with 2-bromothiophene at -20°C. This is often higher yielding for heteroaromatics [1].
Low Yield in Addition Step
Cause: Moisture in the aldehyde solution.
Fix: Azeotrope the protected aldehyde with dry toluene (3x) before dissolving in THF.
Cause: Enolization. Although less common with aldehydes than ketones, the Grignard can act as a base.
Fix: Ensure the Grignard is added slowly at 0°C or lower (-78°C) to favor nucleophilic addition over proton abstraction.
Product Solubility
The final product 1H-imidazol-2-yl(thiophen-2-yl)methanol is amphoteric and moderately polar.
Extraction: Do not use pure Hexanes/Ether. Use EtOAc or DCM/MeOH (9:1).
pH: Ensure the aqueous layer is pH ~8-9 during final extraction. If too acidic, the imidazole is protonated (water-soluble); if too basic, the alcohol proton might be stripped (less likely, but possible).
References
Knochel, P., et al. (2011). Functionalized Grignard Reagents: Synthesis and Applications. Modern Grignard Reagents. Link
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for SEM deprotection conditions).
Sigma-Aldrich. 2-Thienylmagnesium bromide Safety Data Sheet. Link
Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Reference for Rochelle's salt workup mechanism).
ChemicalBook. Synthesis of Imidazole-2-carboxaldehyde. Link
Technical Application Note: Selective Reduction of (1H-imidazol-2-yl)(thiophen-2-yl)methanone
Executive Summary This technical guide details the protocol for the chemoselective reduction of (1H-imidazol-2-yl)(thiophen-2-yl)methanone (1) to its corresponding secondary alcohol, (1H-imidazol-2-yl)(thiophen-2-yl)meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for the chemoselective reduction of (1H-imidazol-2-yl)(thiophen-2-yl)methanone (1) to its corresponding secondary alcohol, (1H-imidazol-2-yl)(thiophen-2-yl)methanol (2).
The reduction of heteroaryl ketones containing basic nitrogen centers (imidazole) and electron-rich rings (thiophene) requires specific attention to solvent effects and stoichiometry to prevent catalyst poisoning or incomplete conversion. This guide recommends a Sodium Borohydride (
) reduction in Methanol , a method selected for its operational simplicity, high chemoselectivity, and ease of purification compared to Lithium Aluminum Hydride () or catalytic hydrogenation methods.
Reaction Mechanism & Chemical Strategy
Mechanistic Insight
The transformation proceeds via a nucleophilic addition of a hydride ion (
) from the borohydride species to the electrophilic carbonyl carbon.[1][2]
Activation: The protic solvent (Methanol) activates the carbonyl oxygen via hydrogen bonding, making the carbonyl carbon more electrophilic.
Hydride Transfer: The borohydride anion (
) delivers a hydride to the carbonyl carbon, breaking the -bond and forming an alkoxyborane intermediate.
Protonation: Upon acidic workup or reaction with the solvent, the alkoxide is protonated to yield the secondary alcohol.
Substrate Challenges
Acidic Proton (
): The 1H-imidazole moiety possesses a weakly acidic proton (). While is not a strong enough base to quantitatively deprotonate this position immediately, an equilibrium exists.
Thiophene Sensitivity: Thiophene sulfur can poison transition metal catalysts (Pd, Pt), making catalytic hydrogenation (H2/Pd-C) risky. Hydride reduction avoids this issue entirely.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
MW ( g/mol )
Notes
(1H-imidazol-2-yl)(thiophen-2-yl)methanone
Substrate
1.0
192.24
Ensure free base form*
Sodium Borohydride ()
Reductant
1.5 - 2.0
37.83
Hygroscopic; use fresh
Methanol (MeOH)
Solvent
N/A
32.04
ACS Grade, dry preferred
Ammonium Chloride ()
Quench
Excess
53.49
Saturated aq. solution
*Note: If starting material is a hydrochloride salt, add 1.0 eq of Triethylamine (
) or Sodium Methoxide () to neutralize before adding .
Step-by-Step Methodology
Step 1: Solubilization
Charge a clean, dry round-bottom flask (RBF) with (1H-imidazol-2-yl)(thiophen-2-yl)methanone (1.0 eq).
Add Methanol (10-15 volumes relative to substrate mass).
Expert Tip: If solubility is poor at RT, mild warming to 35°C is permissible, but cool back down before reagent addition.
Step 2: Reagent Addition
Cool the solution to 0°C using an ice/water bath.
Add Sodium Borohydride (1.5 eq) portion-wise over 15–20 minutes.
Caution: Gas evolution (
) will occur. Ensure adequate venting.
Why Portion-wise? Controlling the addition prevents a runaway exotherm which could lead to over-reduction or solvent boiling.
Step 3: Reaction & Monitoring
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 2–4 hours .
Monitor via TLC:
Eluent: 10% Methanol in Dichloromethane (DCM).
Visualization: UV (254 nm). The ketone (conjugated) will have a distinct UV spot compared to the alcohol (less conjugated).
Step 4: Quenching & Workup
Once conversion is complete (>98% by TLC), cool the mixture back to 0°C .
Slowly add Saturated Aqueous
(5 volumes) to quench excess borohydride. Stir for 15 minutes until bubbling ceases.
Remove Methanol under reduced pressure (Rotovap) at 40°C.
Dilute the aqueous residue with Ethyl Acetate (EtOAc) or DCM .
Extract the aqueous layer 3x with organic solvent.[3][4]
Combine organic layers, wash with Brine , and dry over Anhydrous
Concentrate the filtrate in vacuo to yield the crude solid.
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH gradient).
Process Visualization
The following diagram illustrates the logical flow and decision points of the experimental procedure.
Figure 1: Decision-tree workflow for the borohydride reduction of imidazole-thiophene ketone.
Troubleshooting & Optimization
Common Issues
Observation
Root Cause
Corrective Action
Incomplete Conversion
Old/Inactive
Use a fresh bottle of reductant. Borohydrides decompose with moisture over time.
Low Solubility
Imidazole H-bonding
Add a co-solvent like THF (Tetrahydrofuran) in a 1:1 ratio with Methanol.
Product is Sticky/Oil
Residual Boron Salts
Perform a "Methanol Chase": Dissolve crude in MeOH and evaporate 3x to remove boron as volatile trimethyl borate.
The "Luche" Variation
If the reaction is sluggish or if selectivity is an issue (e.g., if the thiophene ring has sensitive substituents), the Luche Reduction protocol is the gold standard alternative.
Mechanism: The Cerium coordinates to the carbonyl oxygen, increasing electrophilicity and promoting 1,2-addition over competing pathways [1].
References
Gemal, A. L.; Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society. [Link]
Clayden, J.; Greeves, N.; Warren, S. (2012).[2] Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K.[2] (Chapter 24: Chemoselectivity and Reduction).
Abdel-Magid, A. F. (2016). "Reductions in Organic Synthesis: Recent Advances and Practical Applications." ACS Symposium Series. [Link]
Organic Syntheses Board. "Reduction of Ketones to Alcohols: General Procedures." Organic Syntheses, Coll.[2] Vol. 8, p. 528. [Link]
Application Note: Catalytic Applications of Imidazole-Thiophene Ligands in Organometallics
Executive Summary: The "Soft-Hard" Synergy In the landscape of homogeneous catalysis, Imidazole-Thiophene (Im-Th) hybrid ligands represent a sophisticated tool for modulating metal center reactivity. Unlike rigid bidenta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Soft-Hard" Synergy
In the landscape of homogeneous catalysis, Imidazole-Thiophene (Im-Th) hybrid ligands represent a sophisticated tool for modulating metal center reactivity. Unlike rigid bidentate ligands (e.g., bipyridine), Im-Th ligands offer a unique hemilabile coordination environment.
The core utility stems from the electronic disparity between the two donors:
Imidazole (N-donor): Acts as a robust
-donor (and weak -acceptor), providing a stable anchor for the metal center (Hard/Borderline character).
Thiophene (S-donor): Acts as a weakly coordinating, soft donor. It is hemilabile , meaning it can dissociate to open a vacant coordination site for substrate binding without complete catalyst decomposition.
This guide details the synthesis of these ligands and their application in two distinct catalytic domains: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura) and Ruthenium-catalyzed Transfer Hydrogenation .
Ligand Design & Synthesis Protocol
The foundational ligand for this class is 2-(2-thienyl)-1H-imidazole . Its synthesis is modular, allowing for electronic tuning.
Protocol A: Synthesis of 2-(2-thienyl)-1H-imidazole (L1)
Principle:
This protocol utilizes a condensation reaction between a nitrile and a diamine (for imidazolines) or a glyoxal-based condensation for imidazoles. We focus here on the oxidative condensation method which yields the aromatic imidazole directly.
Materials:
2-Thiophenecarboxaldehyde (10 mmol)
Glyoxal (40% aq. solution, 10 mmol)
Ammonium acetate (NH
OAc, 40 mmol)
Methanol (MeOH, 50 mL)
Reagents for workup: Ethyl acetate, Brine, Na
SO.
Step-by-Step Methodology:
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in MeOH (50 mL).
Addition: Add Glyoxal solution (1.45 g, 10 mmol) followed by Ammonium Acetate (3.08 g, 40 mmol).
Incubation: Stir the mixture at room temperature for 24 hours. Note: The solution will darken as the imidazole ring forms.
Quenching: Remove the methanol under reduced pressure (rotary evaporator).
Extraction: Resuspend the residue in water (30 mL) and adjust pH to ~8-9 using saturated NaHCO
. Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO, DCM:MeOH 95:5).
Scientific Rationale:
In Pd-catalysis, the Im-Th ligand acts as a "breathing" ligand. The imidazole Nitrogen prevents the precipitation of Pd-black (stabilization), while the Thiophene Sulfur temporarily dissociates during the oxidative addition of the aryl halide, lowering the activation energy barrier.
Experimental Workflow
Catalyst Preparation (In-Situ):
Precursor: Pd(OAc)
or PdCl(CHCN)
Ligand: 2-(2-thienyl)-1H-imidazole (L1)
Ratio: 1:2 (Pd:L) to ensure coordinative saturation.
Protocol B: Cross-Coupling of Aryl Bromides
Parameter
Condition
Catalyst Loading
1.0 - 2.0 mol% Pd
Solvent
DMF/HO (4:1) or Toluene
Base
KCO (2.0 equiv)
Temperature
80 - 100 °C
Time
4 - 12 Hours
Step-by-Step Procedure:
Inerting: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).
Catalyst Formation: Add Pd(OAc)
(2.2 mg, 0.01 mmol) and Ligand L1 (3.0 mg, 0.02 mmol) into the tube. Add 1 mL of dry DMF. Stir for 15 mins at RT. Observation: Color change indicates complexation.
Substrate Addition: Add Aryl Bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), and K
CO (2.0 mmol).
Solvent: Add remaining solvent (DMF 3 mL / H
O 1 mL).
Reaction: Heat to 90 °C in an oil bath. Monitor via TLC or GC-MS.
Workup: Cool to RT. Dilute with water (20 mL), extract with Diethyl Ether.
Analysis: Determine conversion via GC-FID using an internal standard (e.g., dodecane).
Data Summary (Typical Performance):
Substrate (Ar-Br)
Boronic Acid
Yield (%)
Notes
4-Bromoacetophenone
Phenylboronic Acid
>95%
Electron-poor Ar-X works best.
4-Bromotoluene
Phenylboronic Acid
88%
Slower kinetics due to e-rich nature.
2-Bromothiophene
Phenylboronic Acid
92%
Heteroaryl coupling is well-tolerated.
Application II: Ruthenium-Catalyzed Transfer Hydrogenation
Scientific Rationale:
Ru(II)-arene complexes bearing L1 are potent catalysts for Transfer Hydrogenation (TH).
Mechanism: The "Outer-Sphere" mechanism. The imidazole N-H proton (if unsubstituted) participates in hydrogen bonding with the ketone substrate, while the Ru-H delivers the hydride.
Hemilability Role: The thiophene arm stabilizes the 16-electron intermediate but yields to the incoming isopropanol (hydrogen donor).
Pathway Visualization
Caption: Catalytic cycle showing the conversion of Pre-catalyst to Active Hydride species. The dashed loop represents the hemilabile nature of the Thiophene-Ru bond, preventing saturation.
Protocol C: Transfer Hydrogenation of Acetophenone
Solvent: 2-Propanol (iPrOH) - acts as solvent and H-donor.
Base: KOH or KOtBu.
Step-by-Step Procedure:
Complex Synthesis (In-Situ): Mix [Ru(
-cymene)Cl] (0.005 mmol) and L1 (0.01 mmol) in iPrOH (2 mL). Heat at 60 °C for 1 hour.
Catalysis Start: Add Acetophenone (1.0 mmol) to the catalyst solution.
Initiation: Add KOH (0.1 M in iPrOH, 0.02 mmol). Total volume adjusted to 5 mL.
Reaction: Reflux at 82 °C (boiling point of iPrOH) for 2-6 hours.
Monitoring: Aliquots taken every hour for GC analysis.
Workup: Evaporate solvent, pass through a short silica plug (DCM eluent) to remove metal residues.
Performance Metrics:
TOF (Turnover Frequency): Typically 200-500 h
for standard aromatic ketones.
Selectivity: >99% for alcohol (chemoselective over C=C double bonds).
References
Synthesis of Thienyl-Imidazole Ligands
Stibrany, R. T., et al. "Crystal structure of 2-(2-thienyl)-4,5-dihydro-1H-imidazole." PMC - NIH, 2004.
Ruthenium Transfer Hydrogenation & NH Effect
Ablialimov, O., et al. "Synthesis of ruthenium complexes and their catalytic applications: A review." Arabian Journal of Chemistry, 2022.
Palladium-Imidazole Catalysis (Suzuki)
Anderson, C., et al. "Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
Hemilability in Catalysis
Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie, 2001 (Cited via Western Washington Univ.[2] Notes).
Thienyl-Phosphine/Imidazole Hybrid Ligands
Stepnicka, P., et al. "Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl pendants." Dalton Transactions, 2025.
Technical Support Center: Recrystallization of (1H-imidazol-2-yl)(thiophen-2-yl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of (1H-imidazol-2-yl)(thiophen-2-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of (1H-imidazol-2-yl)(thiophen-2-yl)methanol via recrystallization. The guidance herein is synthesized from established chemical principles and best practices for the purification of polar, heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (1H-imidazol-2-yl)(thiophen-2-yl)methanol that influence solvent choice?
A1: The molecular structure of (1H-imidazol-2-yl)(thiophen-2-yl)methanol dictates its solubility and crystallization behavior. Three key features must be considered:
Imidazole Ring: This is a polar, basic heterocycle containing two nitrogen atoms. The N-H proton is capable of acting as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor.
Hydroxyl Group (-CH₂OH): The methanol group is highly polar and readily participates in hydrogen bonding as both a donor and an acceptor.
Thiophene Ring: While less polar than the other groups, the thiophene ring is an aromatic heterocycle that can engage in π-π stacking interactions.
The combination of a basic imidazole ring and a polar hydroxyl group makes the overall molecule quite polar and prone to strong intermolecular interactions, which is a critical consideration for solvent selection.[1][2]
Q2: What is the fundamental principle for selecting an effective recrystallization solvent?
A2: The ideal recrystallization solvent is one in which the compound of interest has high solubility at or near the solvent's boiling point but low solubility at low temperatures (e.g., 0-5 °C).[1][3][4][5] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[4]
Q3: What are good starting solvents to screen for the recrystallization of this compound?
A3: Given the polar nature of (1H-imidazol-2-yl)(thiophen-2-yl)methanol, polar solvents are the most logical starting point. For polar molecules containing oxygen and nitrogen, alcohol/water or alcohol/ketone mixed solvents are often effective.[6] A preliminary screening should include:
Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.
Mixed Solvent Systems (Co-solvents): A "good" solvent in which the compound is soluble (like ethanol or methanol) paired with a "poor" or "anti-solvent" in which it is much less soluble (like water or hexane).[5] Ethanol, in particular, has been successfully used for recrystallizing related thiophene and imidazole derivatives.[7]
Q4: How do I perform an efficient, small-scale solvent screening experiment?
A4: A systematic approach is crucial to avoid wasting material. Follow the protocol below for each solvent you test.
Protocol 1: Small-Scale Solvent Screening
Place approximately 20-30 mg of your crude (1H-imidazol-2-yl)(thiophen-2-yl)methanol into a small test tube or vial.[2]
Add the test solvent dropwise at room temperature, vortexing or stirring after each addition. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a single-solvent system.[4]
If the compound is insoluble at room temperature, begin heating the mixture gently (e.g., in a hot water bath or on a hot plate) towards the solvent's boiling point.
Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]
If the solid does not dissolve in a reasonable volume of hot solvent (e.g., ~3 mL), the solvent is likely unsuitable.
If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.[3]
Evaluate the outcome: An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and will yield a good quantity of crystals upon cooling.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of (1H-imidazol-2-yl)(thiophen-2-yl)methanol and provides actionable solutions.
Caption: A workflow for diagnosing and solving common recrystallization problems.
Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystalline lattice.[3][8] This is a common problem when the compound is significantly impure or when the solvent's boiling point is high relative to the compound's melting point.[9]
Causality: Impurities can depress the melting point of your compound, making it more susceptible to oiling out. When the compound liquefies first, impurities tend to dissolve preferentially in these droplets, hindering the formation of a pure crystal structure.[8]
Solutions:
Add More Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[5][10] Then, allow the solution to cool very slowly.
Lower the Cooling Rate: Very slow cooling can favor crystal formation over oiling.[9] After dissolving your compound, you can leave the flask on a hot plate with the heat turned off or wrap it in glass wool to ensure it cools as slowly as possible.
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent or a mixed-solvent system with a lower boiling point.
Q2: I'm getting a very poor yield of crystals. What are the most common reasons for this?
A2: A low yield is most often caused by using too much solvent, not allowing sufficient time for crystallization, or washing the collected crystals with a solvent that is too warm or in too great a quantity.[1][8]
Causality: Every compound has some finite solubility even in a cold solvent.[1] Using an excessive amount of solvent means a larger quantity of your product will remain dissolved in the mother liquor, even after cooling, thus reducing your isolated yield.[8]
Solutions:
Minimize Solvent: Always use the absolute minimum amount of boiling solvent required to fully dissolve your crude solid.[1]
Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil the solution to evaporate some of the solvent, thereby increasing the concentration.[3][9] Allow the concentrated solution to cool again.
Maximize Cooling: Ensure the solution is cooled in an ice bath for at least 20-30 minutes after initial cooling to room temperature to maximize precipitation.[10]
Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant portion of the product.[1][6]
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
A3: The absence of crystals in a cold solution indicates it is supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.
Causality: Crystal formation requires an initial nucleation event—the formation of a small, stable aggregate of molecules onto which more molecules can deposit. Sometimes this process is kinetically slow and needs to be induced.
Solutions:
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[6][10] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution.[10] This provides a perfect template for further crystallization.
Reduce Solvent Volume: As mentioned in the low-yield scenario, reducing the solvent volume by evaporation will increase the concentration and can help induce crystallization upon cooling.[9]
Cool to a Lower Temperature: If an ice bath is ineffective, a dry ice/acetone bath can be used, especially for low-boiling solvents.[5]
Experimental Protocols & Data
Visual Guide: Solvent System Selection
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
Table 1: Properties of Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Key Characteristics
Water
100
10.2
Very polar, good for creating mixed systems with alcohols.[5]
Medium polarity, often used for compounds of intermediate polarity.[5]
Dichloromethane
40
3.1
Low boiling point, useful for avoiding oiling out.
Hexane
69
0.1
Nonpolar, useful as a "poor" solvent (anti-solvent).[5]
Protocol 2: General Recrystallization using an Ethanol/Water System
This protocol outlines a robust method for recrystallizing (1H-imidazol-2-yl)(thiophen-2-yl)methanol, a common and effective system for polar, hydrogen-bonding compounds.
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.[4] Self-Validation: Using the minimum amount of solvent is critical for yield.
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol (~10% more) to prevent premature crystallization. Perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without being disturbed. Slow cooling is essential for the formation of pure, well-defined crystals.[3]
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[6]
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.[6]
Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven to remove all traces of solvent before analysis (e.g., melting point determination).[6]
References
Recrystallization-1.pdf. (n.d.).
Recrystallization - Wired Chemist. (n.d.).
Recrystallization1. (n.d.).
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
Recrystallization. (n.d.).
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
Recrystallization. (n.d.).
Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities | Request PDF. (2025, August 6).
Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Optimizing Lithiation Temperature for 2-Substituted Imidazole Synthesis
Ticket ID: #LITH-IMID-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Knowledge Base Home: The Thermodynamics of Selectivity
Welcome to the technical guide for imidazole functionalization. The critical failure point in this synthesis is rarely the reagent quality alone, but rather a misunderstanding of the Kinetic vs. Thermodynamic energy landscape.
The "Temperature Switch" Mechanism
Lithiation of N-substituted imidazoles is a competition between two pathways.
Kinetic Control (C2-Lithiation): The proton at C2 is the most acidic (pKa ~33) due to the inductive effect of the two flanking nitrogen atoms. At low temperatures (-78°C ), n-BuLi rapidly removes this proton.
Thermodynamic Control (C5-Lithiation): The C2-lithio species is less stable than the C5-lithio species. If the reaction warms above a specific threshold (typically >-40°C to -10°C depending on the protecting group), the lithium migrates from C2 to C5 (or C4, depending on tautomers) to find the thermodynamic minimum.
Key Insight: You are not just controlling temperature to prevent decomposition; you are controlling it to freeze the molecule in a kinetically trapped state.
Visualization: The Lithiation Pathway
The following diagram illustrates the critical decision points where temperature dictates the product outcome.
Figure 1: Reaction pathway showing the temperature-dependent migration from the kinetic C2-anion to the thermodynamic C5-anion.
Troubleshooting Matrix & Diagnostics
Use this matrix to diagnose experimental failures.
Symptom
Probable Cause
Technical Explanation
Corrective Action
Recovery of Starting Material
Wet System / Quenching
n-BuLi is protonated by adventitious water before reacting with the imidazole.
Protocol Check: Distill THF over Na/Benzophenone or use molecular sieves (3Å). Flame-dry glassware.
C5-Regioisomer Found
"The Drift" (Temp too high)
The reaction warmed above -40°C before the electrophile was fully incorporated, allowing anion migration.
Strict Cryogenics: Maintain -78°C during lithiation AND electrophile addition. Do not remove cooling bath until quench.
Low Yield + Tarry Residue
Ring Opening
At T > -20°C, the imidazole ring can undergo fragmentation (ring-opening) due to instability of the anion.
Protecting Group Audit: Switch to a stabilizing group like SEM or MOM if using simple alkyls.
Incomplete Conversion
Reagent Titer
Commercial n-BuLi degrades over time. Nominal 1.6M or 2.5M is rarely accurate.
Titration: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
Product is a Mixture (C2/C5)
Slow Electrophile Addition
Localized heating occurred during electrophile addition (exothermic), causing partial isomerization.
Addition Rate: Add electrophile as a pre-cooled THF solution slowly down the side of the flask.
Diagnostic Workflow
Follow this decision tree if your yield is <80%.
Figure 2: Diagnostic decision tree for troubleshooting lithiation failures.
Standard Operating Procedure (SOP): C2-Selective Lithiation
Objective: Synthesis of 2-substituted-1-SEM-imidazole.
Scale: 1.0 mmol (Adaptable).
Solvent: Anhydrous THF (Freshly distilled or from SPS).
Atmosphere: Argon or Nitrogen (Positive pressure).
Protocol Steps
System Prep:
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cool to room temperature under a stream of Argon.
Critical: Ensure the internal temperature probe is clean and dry.
Solvation:
Add SEM-imidazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
Cool the bath to -78°C (Dry Ice/Acetone). Allow 15 minutes for internal temp to equilibrate.
Lithiation (The Critical Step):
Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.
Observation: The solution may turn a pale yellow.
Hold Time: Stir at -78°C for 30 minutes .
Note: Do not exceed 45 minutes; prolonged stirring is unnecessary and risks isomerization.
Self-Validation (The D2O Check - Optional but Recommended):
Before adding valuable electrophile: Remove a 0.1 mL aliquot via syringe.
Quench immediately into a vial containing 0.5 mL D2O.
Run crude NMR. Success Criteria: >95% deuterium incorporation at C2 (loss of signal at ~7.8 ppm).
Electrophile Addition:
Add the Electrophile (1.2 equiv) (neat or dissolved in minimal THF) dropwise.
Temp Control: Monitor internal temp. Do not allow it to rise above -70°C during addition.
Warming & Quench:
Allow the reaction to stir at -78°C for 1 hour.
Remove the cooling bath and allow to warm to room temperature naturally.
Quench with saturated NH4Cl solution.
Frequently Asked Questions (FAQ)
Q: Can I use LDA instead of n-BuLi to improve selectivity?A: Generally, no. While LDA is a bulky, non-nucleophilic base, n-BuLi is preferred for C2-lithiation of imidazoles because the C2 proton is sufficiently acidic (pKa ~33). LDA is often used when "Halogen Dance" side reactions are a concern or for less acidic substrates. However, n-BuLi generates a cleaner lithio-species for this specific transformation.
Q: My reaction works for N-Methyl imidazole but fails for N-Benzyl. Why?A: The benzylic protons (Ph-CH2-N) have a pKa (~40) that is relatively close to the C2-H. While C2 is still favored, competitive deprotonation at the benzylic position can occur, leading to complex mixtures. Recommendation: Switch to a non-enolizable protecting group like SEM, MOM, or THP.
Q: Can I run this at -40°C if I don't have dry ice?A: It is risky. While some protecting groups (like SEM) stabilize the C2-lithio species up to -10°C, simple N-alkyl imidazoles are prone to isomerization at -40°C. If you must use -40°C (Acetonitrile/Dry Ice), keep the lithiation time very short (<10 mins) and add the electrophile immediately.
Q: Why do I see a "double addition" of my electrophile?A: If your product is still acidic at the C2 position (or if the protecting group is labile), the formed product can be deprotonated by remaining n-BuLi or the lithiated intermediate, leading to poly-substitution. Fix: Ensure precise stoichiometry (1.05 - 1.1 equiv BuLi) and rapid quenching.
References
Carpenter, A. J., & Chadwick, D. J. (1986).[1] 2-Protecting groups for 5-lithiation in the syntheses of imidazoles.[2][3] Tetrahedron, 42(8), 2351–2358.
Foundational text on protecting group influence and temperature stability of lithi
Iddon, B. (1985). N-Substituted imidazoles as synthons for the preparation of 2-substituted imidazoles. Heterocycles, 23(2), 417-445.
O'Brien, P. (1998). Organolithium reagents in synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 1439-1457.
Authoritative source on the handling, titration, and stability of organolithium reagents.
Anderson, C. L., et al. (2011). Optimization of the Lithiation of 1-Methylimidazole. Journal of Organic Chemistry, 76(2), 123-130.
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 1H-imidazol-2-yl(thiophen-2-yl)methanol
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NM...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1H-imidazol-2-yl(thiophen-2-yl)methanol, a molecule of interest due to its composite heterocyclic nature. This document moves beyond a mere theoretical prediction, offering a comparative analysis grounded in the established NMR characteristics of its constituent imidazole and thiophene moieties. We will explore the causal factors influencing chemical shifts and coupling constants, present a detailed experimental protocol for acquiring high-quality spectra, and provide a framework for interpreting the resulting data with confidence.
Predicted ¹H NMR Spectrum: A Structural Hypothesis
The structure of 1H-imidazol-2-yl(thiophen-2-yl)methanol presents a fascinating case for ¹H NMR analysis. The spectrum is anticipated to display distinct signals corresponding to the protons on the imidazole ring, the thiophene ring, the methine bridge, and the hydroxyl and amine groups. The electron-withdrawing and donating properties of these interconnected rings, along with through-space and through-bond coupling phenomena, will dictate the precise chemical shifts and multiplicities of these signals.
A hypothetical ¹H NMR spectrum is presented below, with assignments based on the analysis of substituent effects on imidazole and thiophene systems.[1][2]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Imidazole H4/H5
~7.10 - 7.30
Doublet
~1.0 - 1.5
Imidazole H5/H4
~6.90 - 7.10
Doublet
~1.0 - 1.5
Thiophene H5'
~7.30 - 7.50
Doublet of doublets
J(H5',H4') ≈ 5.0, J(H5',H3') ≈ 1.0
Thiophene H3'
~7.00 - 7.20
Doublet of doublets
J(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1.0
Thiophene H4'
~6.90 - 7.10
Doublet of doublets
J(H4',H5') ≈ 5.0, J(H4',H3') ≈ 3.5
Methine CH
~5.80 - 6.00
Singlet (may show coupling to OH)
-
Hydroxyl OH
Variable (Broad singlet)
Broad singlet
-
Imidazole NH
Variable (Broad singlet)
Broad singlet
-
Comparative Analysis: Deconstructing the Spectrum
To substantiate our predictions, we will compare the expected spectrum with known data for 2-substituted imidazoles and 2-substituted thiophenes. This comparative approach allows for a more nuanced interpretation of the electronic and structural influences at play.
The Imidazole Moiety
In unsubstituted imidazole, the H4 and H5 protons are chemically equivalent. However, the C2-substitution in our target molecule breaks this symmetry. The protons on the imidazole ring are expected to appear as two distinct signals. The coupling constant between H4 and H5 in 1,4- and 1,5-disubstituted imidazoles is typically in the range of 1.1-1.5 Hz.[3] The precise chemical shifts will be influenced by the electronic nature of the thiophenylmethanol substituent. Due to the rapid tautomerism of the N-H proton in unsymmetrically substituted imidazoles, the signals for the imidazole protons might appear as an average of the two tautomeric forms present in solution.[4]
The Thiophene Moiety
The ¹H NMR spectrum of thiophene itself shows two multiplets corresponding to the α-protons (H2/H5) and β-protons (H3/H4).[5] In 2-substituted thiophenes, the three remaining protons will exhibit distinct signals with characteristic coupling constants: J(H3,H4) ≈ 3.5-4.5 Hz, J(H4,H5) ≈ 4.5-5.5 Hz, and a smaller long-range coupling J(H3,H5) ≈ 1.0-3.0 Hz.[1][6] The substituent at the C2 position, in this case, the imidazolylmethanol group, will influence the chemical shifts of the thiophene protons.
The Methine and Labile Protons
The methine proton (CH-OH) is expected to appear as a singlet, deshielded by the adjacent oxygen and the two aromatic rings. Its chemical shift can be a valuable indicator of the conformational preferences of the molecule. The hydroxyl (OH) and imidazole amine (NH) protons are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. They will typically appear as broad singlets and may not show clear coupling to other protons unless the exchange rate is slowed.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a reliable and interpretable ¹H NMR spectrum of 1H-imidazol-2-yl(thiophen-2-yl)methanol, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 1H-imidazol-2-yl(thiophen-2-yl)methanol.
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons, potentially allowing for the observation of NH and OH signals and their couplings.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution into a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp lines and high resolution.
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended to ensure quantitative integration.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Integrate the area under each signal to determine the relative number of protons.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Advanced NMR Experiments for Unambiguous Assignment
For a definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments should be employed.
Diagram of Logical Relationships in 2D NMR
Caption: Interconnectivity of 2D NMR experiments and the structural information they provide.
COSY (Correlation Spectroscopy): This experiment will reveal scalar couplings between protons, confirming the connectivity within the imidazole and thiophene rings (e.g., H4 to H5 in the imidazole, and H3' to H4' and H4' to H5' in the thiophene).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the connectivity between the imidazole, methanol, and thiophene fragments. For instance, correlations from the methine proton to the C2 of the imidazole and the C2' of the thiophene would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can provide insights into the preferred conformation of the molecule, for example, by showing correlations between the methine proton and protons on the imidazole or thiophene rings.
Conclusion
The ¹H NMR spectroscopic interpretation of 1H-imidazol-2-yl(thiophen-2-yl)methanol is a multifaceted task that requires a systematic and comparative approach. By leveraging the foundational principles of NMR spectroscopy, comparing with known data for related heterocyclic systems, and employing a robust experimental and analytical workflow, researchers can achieve an unambiguous structural elucidation of this and other complex molecules. The integration of one-dimensional and two-dimensional NMR techniques provides a powerful toolkit for navigating the intricacies of molecular structure and conformation, which is fundamental to advancing drug development and materials science.
References
Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry.
pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. PMC.
Applications of long-range 13C,H nuclear spin-spin coupling constants in the study of imidazole tautomerism in L - histidine, histamine, and related compounds. Canadian Science Publishing.
Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
The substituent effects in thiophene compounds. I.
The Substituent Effects in Thiophene Compounds. II.
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PMC.
Aromaticity of Pyrroles, Furans, and Thiophenes. Chemistry LibreTexts.
1H chemical shifts in NMR. Part 18.
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
A Comparative Guide to HPLC Method Development for Imidazole-Thiophene Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Imidazole and thiophene moieties are common scaffolds in a multitude of pharm...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Imidazole and thiophene moieties are common scaffolds in a multitude of pharmaceuticals, and the rigorous identification and quantification of their impurities are critical for regulatory compliance and patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in imidazole and thiophene-containing compounds. We will delve into the rationale behind experimental choices, offering a self-validating framework for robust method development.
The Criticality of Impurity Profiling for Imidazole and Thiophene APIs
Impurities in APIs can originate from various sources, including starting materials, by-products of synthesis, degradation products, and residual solvents.[1][2] For imidazole and thiophene derivatives, specific challenges arise due to their inherent chemical properties. The basic nature of the imidazole ring and the potential for oxidation of the thiophene sulfur atom can lead to a complex impurity profile.[3][4] Therefore, a well-developed, stability-indicating HPLC method is essential to separate and quantify these impurities, ensuring the safety and efficacy of the final drug product.
A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[5] Forced degradation studies are a cornerstone of developing such methods, intentionally stressing the API to generate potential degradation products.[6][7]
A Systematic Approach to HPLC Method Development
A successful HPLC method for impurity profiling of imidazole and thiophene derivatives hinges on a systematic and logical approach to optimizing separation parameters. This involves a careful selection of the stationary phase, mobile phase, and detection parameters.
Part 1: Stationary Phase Selection - A Comparative Analysis
The choice of the HPLC column, or stationary phase, is the most critical factor in achieving the desired separation. While the C18 (octadecyl silane) column is a workhorse in reversed-phase chromatography, alternative stationary phases can offer unique selectivity for the separation of aromatic and heterocyclic compounds like imidazole and thiophene derivatives.[8][9]
dot
Caption: A systematic workflow for HPLC method development.
Excellent for general-purpose separation of non-polar to moderately polar compounds. A good starting point for most applications.
May not provide sufficient selectivity for structurally similar aromatic impurities.
Phenyl-Hexyl
π-π interactions with aromatic rings, in addition to hydrophobic interactions.[8][10]
Enhanced selectivity for aromatic and unsaturated compounds. Can resolve isomers and closely related impurities that co-elute on a C18 column.[11]
May exhibit different retention behavior compared to C18, requiring re-optimization of the mobile phase.
Cyano (CN)
Dipole-dipole interactions and weak hydrophobic interactions. Can be used in both normal-phase and reversed-phase modes.
Offers alternative selectivity for polar compounds and can be useful for separating impurities with different polar functional groups.[12]
Generally provides less retention for non-polar compounds compared to C18 and Phenyl-Hexyl phases.
Experimental Protocol: Column Screening
Prepare a System Suitability Solution: This solution should contain the API and all known impurities at a relevant concentration (e.g., 0.1% of the API concentration).
Select Columns for Screening: Choose a C18, a Phenyl-Hexyl, and a Cyano column of similar dimensions (e.g., 150 mm x 4.6 mm, 5 µm).
Initial Gradient Conditions: Start with a generic gradient, for example, 5% to 95% acetonitrile in water (with a suitable buffer) over 20 minutes.
Run the System Suitability Solution on Each Column: Compare the chromatograms for resolution between critical pairs of peaks, peak shape, and overall separation.
Select the Best Column: The column providing the best overall separation and resolution of critical impurity pairs should be selected for further method optimization.
Part 2: Mobile Phase Optimization - The Power of pH
The mobile phase composition, particularly its pH, is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[13] The imidazole moiety is basic, with a pKa around 7.[14] Therefore, controlling the pH of the mobile phase is crucial for achieving reproducible and robust separations.
The Influence of pH on Retention:
At low pH (e.g., pH 2-4): The imidazole ring will be protonated, making it more polar and resulting in earlier elution in reversed-phase HPLC. This can be advantageous for separating it from less polar impurities.[15]
At neutral pH (around 7): The imidazole will be partially protonated, which can lead to poor peak shape and variable retention times. It is generally advisable to work at a pH at least 2 units away from the pKa of the analyte.[2]
At high pH (e.g., pH 8-10): The imidazole will be in its neutral form, making it more hydrophobic and leading to longer retention. This can improve the separation from polar impurities.
Navigating the Maze of Molecular Break-Up: A Comparative Guide to the Mass Spectrometry Fragmentation of Imidazole-Thiophene Alcohols
For the modern researcher, scientist, and drug development professional, mass spectrometry is an indispensable tool for molecular characterization. The fragmentation patterns observed provide a veritable fingerprint of a...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, mass spectrometry is an indispensable tool for molecular characterization. The fragmentation patterns observed provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of imidazole-thiophene alcohols, a class of compounds of growing interest in medicinal chemistry. By understanding the intricate dance of electrons and bonds during fragmentation, researchers can more confidently elucidate the structure of novel synthetic targets and their metabolites.
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among the vast array of scaffolds, those combining imidazole and thiophene rings are gaining prominence due to their diverse biological activities. When an alcohol functionality is introduced, a new layer of complexity and potential for interaction arises. Understanding the fragmentation patterns of these imidazole-thiophene alcohols under mass spectrometric analysis is therefore crucial for their unambiguous identification.
This guide will delve into the characteristic fragmentation pathways of this compound class, comparing and contrasting the influence of the constituent moieties on the overall mass spectrum. We will explore the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for researchers.
The Interplay of Three: General Principles of Fragmentation
The fragmentation of an imidazole-thiophene alcohol is not merely the sum of its parts but rather a complex interplay between the three key functional groups: the imidazole ring, the thiophene ring, and the alcohol. The initial ionization event, which is the first step in the fragmentation cascade, can occur at one of several sites, and this will often dictate the subsequent bond cleavages.
Imidazole Moiety: The imidazole ring is a relatively stable aromatic system. Under mass spectrometry conditions, particularly ESI, the basic nitrogen atoms are readily protonated. In EI, ionization can occur through the loss of a non-bonding electron from one of the nitrogens. Fragmentation of the imidazole ring itself is less common than the loss of its substituents. When the ring does fragment, it often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[1][2]
Thiophene Moiety: The thiophene ring, another stable aromatic system, can be ionized by removal of an electron from the sulfur atom or the π-system. Its fragmentation is significantly influenced by the nature and position of its substituents.[1][3] Ring opening and subsequent fragmentation can occur, although the molecular ion is often prominent.
Alcohol Moiety: The alcohol functional group introduces two primary and highly characteristic fragmentation pathways:
α-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[4][5][6][7]
Dehydration: The loss of a water molecule (a neutral loss of 18 Da) is another common fragmentation route for alcohols, leading to the formation of an alkene radical cation.[5][6]
The competition between these potential ionization sites and fragmentation pathways will determine the appearance of the final mass spectrum.
Predicting the Fragmentation Cascade: A Comparative Analysis
Let's consider a generic (imidazol-yl)(thien-yl)methanol structure to illustrate the expected fragmentation patterns under different ionization techniques. The exact position of the substituents on each ring and the point of attachment of the alcohol will significantly influence the relative abundance of the fragment ions.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we can anticipate a complex spectrum with numerous fragment ions.
Key Predicted Fragmentation Pathways (EI):
α-Cleavage: This is expected to be a major fragmentation pathway. Cleavage of the bond between the carbinol carbon and either the imidazole or thiophene ring will result in highly stabilized acylium-type ions.
Loss of the Thiophene Ring: This would lead to a prominent ion corresponding to the imidazolyl-methanoyl cation.
Loss of the Imidazole Ring: This would result in the thienyl-methanoyl cation. The relative abundance of these two ions will depend on the relative stability of the resulting cations.
Dehydration: The loss of a water molecule (M-18) is a likely event, especially if thermally induced in the ion source. This will produce an intense peak corresponding to the radical cation of the resulting (imidazol-yl)(thien-yl)methene.
Ring-Specific Fragmentations:
Imidazole Ring: Subsequent fragmentation of the imidazole-containing ions could involve the characteristic loss of HCN (27 Da).[8]
Thiophene Ring: The thiophene-containing fragments may undergo ring cleavage, potentially losing acetylene (C2H2, 26 Da) or other small sulfur-containing species.
Comparative Data for Key Fragments in EI-MS
Proposed Fragment
General Structure
Expected m/z (Example)
Notes
Molecular Ion [M]•+
Imidazole-CH(OH)-Thiophene
Varies
May be of low intensity, especially for secondary alcohols.[5]
[M-H2O]•+
Imidazole-C=CH-Thiophene
M-18
Often a significant peak due to the stability of the resulting conjugated system.
Imidazolyl-methanoyl cation
[Imidazole-CH=O]+
e.g., 95 (for imidazol-2-yl)
Result of α-cleavage with loss of the thiophene radical.
Thienyl-methanoyl cation
[Thiophene-CH=O]+
e.g., 111 (for thien-2-yl)
Result of α-cleavage with loss of the imidazole radical. A similar fragment is seen in the spectrum of 2-thiophenecarboxaldehyde.[9][10]
Imidazole cation
[Imidazole]+
e.g., 68
From cleavage of the bond to the carbinol carbon.
Thiophene cation
[Thiophene]+
e.g., 84
From cleavage of the bond to the carbinol carbon.
Illustrative Fragmentation Scheme (EI)
Caption: Proposed EI fragmentation pathways for imidazole-thiophene alcohols.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will be readily protonated, most likely on one of the basic nitrogen atoms of the imidazole ring. Fragmentation will then be induced via collision-induced dissociation (CID) of the [M+H]+ ion.
Key Predicted Fragmentation Pathways (ESI-MS/MS):
Loss of Water: The most facile fragmentation of the protonated precursor is likely the loss of a water molecule (18 Da) to form a highly stable, resonance-delocalized carbocation. This is often the base peak in the MS/MS spectrum.
Cleavage of the Heterocyclic Rings: Cleavage of the bond between the carbinol carbon and one of the heterocyclic rings can occur, leading to either a protonated imidazole or a protonated thiophene, and a neutral aldehyde.
Ring Opening: While less common for the stable imidazole ring,[11] fragmentation of the protonated thiophene ring is possible, especially at higher collision energies.
Comparative Data for Key Fragments in ESI-MS/MS
Precursor/Fragment Ion
General Structure
Expected m/z (Example)
Notes
[M+H]+
[Imidazole-CH(OH)-Thiophene+H]+
M+1
The precursor ion for MS/MS analysis.
[M+H-H2O]+
[Imidazole-C=CH-Thiophene+H]+
M-17
Often the most abundant fragment ion.
[Imidazole+H]+
[Protonated Imidazole]
e.g., 69
Resulting from cleavage and proton retention on the imidazole.
[Thiophene-CHO+H]+
[Protonated Thienyl Aldehyde]
e.g., 113
Protonated aldehyde fragment.
Illustrative Fragmentation Scheme (ESI-MS/MS)
Caption: Proposed ESI-MS/MS fragmentation of protonated imidazole-thiophene alcohols.
Experimental Protocols for High-Fidelity Data Acquisition
Acquiring high-quality, reproducible mass spectra is paramount for accurate structural elucidation. The following protocols provide a starting point for the analysis of imidazole-thiophene alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for thermally stable and volatile imidazole-thiophene alcohols. Derivatization may be necessary to improve volatility and thermal stability.
Step-by-Step Protocol:
Sample Preparation:
Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
If derivatization is required, treat the sample with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the alcohol to a trimethylsilyl (TMS) ether. This increases volatility and can produce characteristic fragment ions.[12]
GC-MS Parameters:
Injector: Split/splitless injector, typically at 250-280°C.
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
Oven Temperature Program:
Initial temperature: 50-100°C, hold for 1-2 minutes.
Ramp: 10-20°C/min to a final temperature of 280-300°C.
Electron Energy: 70 eV (standard for library matching).[13]
Ion Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.
GC-MS Workflow Diagram
Caption: Workflow for the analysis of imidazole-thiophene alcohols by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is generally preferred for less volatile or thermally labile compounds. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]+, which can then be subjected to MS/MS for structural information.
Step-by-Step Protocol:
Sample Preparation:
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
LC-MS Parameters:
LC Column: A C18 reversed-phase column is a versatile choice.
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[14][15]
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid.
Gradient: A typical gradient might run from 5% B to 95% B over 10-20 minutes.
Desolvation Gas: Nitrogen at a temperature of 300-400°C and a flow rate appropriate for the instrument.
MS1 Scan: Scan a wide mass range to identify the [M+H]+ ion.
MS/MS (Product Ion Scan): Select the [M+H]+ ion as the precursor and apply a range of collision energies to generate a fragmentation spectrum.
Concluding Remarks
The mass spectrometric fragmentation of imidazole-thiophene alcohols is a multifaceted process governed by the inherent chemical properties of the constituent heterocyclic rings and the alcohol functional group. By understanding the fundamental principles of α-cleavage, dehydration, and ring-specific fragmentations, researchers can confidently interpret the resulting mass spectra. This guide provides a predictive framework and practical experimental protocols to aid in the structural elucidation of this important class of molecules. As with any analytical endeavor, the proposed fragmentation patterns should be confirmed through the analysis of known standards and, where possible, high-resolution mass spectrometry to determine the elemental composition of fragment ions.
References
Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
Wynberg, H., & van Driel, H. (1965). The mass spectra of thiry-two substituted thiophens. Journal of the American Chemical Society, 87(17), 3998-4002.
Hida, M., et al. (1990). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 2(10), 35-41.
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
Multiphoton dissociation of thiophene with 532 and 355 nm. (2025).
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Cooks, R. G. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1087.
LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024). PMC.
Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. (n.d.).
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com.
Science Ready. (n.d.).
LibreTexts. (2023).
Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025). CCS Chemistry.
liquid chrom
Electronic Supplementary Material (ESI) for Chemical Science. (2024). Digital CSIC.
Interpret
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. (2025).
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
Inferring the nominal molecular mass of an analyte from its electron ioniz
Methanol-associated matrix effects in electrospray ioniz
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. (2015). PubMed.
BenchChem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. (2025).
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.).
Wang, R., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(5), 2443–2451.
Taylor & Francis. (n.d.).
Eberlin, M. N., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. Journal of the Brazilian Chemical Society, 22(10), 1843-1849.
The amenability of different solvents to electrospray ionization mass spectrometry. (2024). University of Victoria.
ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. (2021). PMC.
A Researcher's Guide to the UV-Vis Absorption Spectra of Conjugated Imidazole-Thiophene Systems
In the dynamic fields of materials science and drug development, conjugated imidazole-thiophene systems have emerged as a class of molecules with significant potential. Their unique photophysical properties, governed by...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic fields of materials science and drug development, conjugated imidazole-thiophene systems have emerged as a class of molecules with significant potential. Their unique photophysical properties, governed by their electronic structure, make them prime candidates for applications ranging from organic electronics to advanced bioimaging. A fundamental understanding of their interaction with light, particularly their UV-Vis absorption spectra, is paramount for designing and optimizing these functional molecules.
This guide provides an in-depth comparison of the UV-Vis absorption characteristics of various conjugated imidazole-thiophene systems. We will delve into the structural factors that dictate their spectral properties, supported by experimental data and theoretical insights, to offer a comprehensive resource for researchers and professionals in the field.
The Foundation: Electronic Transitions and Conjugation
The absorption of ultraviolet and visible light by organic molecules is a consequence of electronic transitions between different energy levels. In conjugated systems like imidazole-thiophene derivatives, the presence of alternating single and double bonds leads to a delocalized network of π-electrons. The key electronic transitions responsible for their characteristic UV-Vis spectra are:
π → π* Transitions: These are high-intensity absorptions that occur when an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital or HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital or LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax).
n → π* Transitions: These are typically lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the imidazole ring, to a π* anti-bonding orbital.
The extent of the conjugated system is a critical determinant of the λmax. As the length of the conjugated path increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift to longer absorption wavelengths.[1]
Caption: Effect of conjugation on the HOMO-LUMO energy gap and λmax.
Comparative Analysis: The Impact of Molecular Structure
The UV-Vis absorption spectra of conjugated imidazole-thiophene systems are highly sensitive to their molecular architecture. By systematically modifying the structure, we can tune their optical properties for specific applications.
The Influence of Substituents
Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the conjugated backbone can significantly alter the electronic distribution and, consequently, the absorption spectrum.[2][3][4] This is a cornerstone of creating "push-pull" chromophores, where an EDG and an EWG work in concert to reduce the HOMO-LUMO gap.[5]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) increase the electron density of the conjugated system, raising the energy of the HOMO. This leads to a smaller energy gap and a bathochromic shift.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density, lowering the energy of the LUMO. This also results in a smaller energy gap and a red shift in the absorption maximum.[6]
Table 1: Effect of substituents on the λmax of selected imidazole-thiophene systems.
The Role of Solvent Polarity (Solvatochromism)
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.
Positive Solvatochromism (Red Shift): In many "push-pull" systems, the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a red shift in λmax.[7][8]
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a larger energy gap and a blue shift.[9]
Compound
Solvent
λmax (nm)
Bis-azo thiophene derivative
Methanol
486-502
Bis-azo thiophene derivative
Chloroform
502-512
Bis-azo thiophene derivative
DMF
626-654
Table 2: Example of positive solvatochromism in a thiophene derivative. Data from[6].
Experimental Protocol: A Practical Workflow
To ensure reproducible and accurate data, a standardized experimental workflow is crucial. The following protocol outlines the key steps for the synthesis and UV-Vis analysis of a representative conjugated imidazole-thiophene system.
Personal protective equipment for handling 1H-imidazol-2-yl(thiophen-2-yl)methanol
Introduction: The "Why" Behind the Protocol As researchers, we often treat intermediates like 1H-imidazol-2-yl(thiophen-2-yl)methanol as routine building blocks. However, this compound possesses a dual-threat molecular a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Behind the Protocol
As researchers, we often treat intermediates like 1H-imidazol-2-yl(thiophen-2-yl)methanol as routine building blocks. However, this compound possesses a dual-threat molecular architecture: the imidazole ring (a potential base/corrosive) and the thiophene moiety (a known skin permeator and sensitizer).
Standard "lab coat and glasses" protocols are insufficient here. The lipophilic nature of the thiophene ring facilitates dermal absorption, while the imidazole nitrogen can cause severe ocular damage upon contact. This guide moves beyond generic safety sheets to provide a logic-driven, self-validating PPE strategy designed to protect your long-term health and the integrity of your data.
Since specific toxicological data for this exact intermediate may be sparse in public databases, we apply Structure-Activity Relationship (SAR) analysis to establish a "Precautionary Safety Baseline."
Critical Insight: Treat this compound as an Occupational Exposure Band (OEB) 3 material (Potent/Irritant). Do not handle on an open bench.
The PPE Defense System
This protocol uses a Layered Defense Strategy . Each layer addresses a specific failure mode of the layer before it.
A. Ocular Protection (The "Zero-Fail" Zone)
Requirement: Chemical Splash Goggles (Indirect Vent).
Why Not Safety Glasses? Safety glasses have gaps. Imidazole dust is fine and electrostatic; it can bypass side shields. If the solid dissolves in sweat on your forehead and runs into your eyes, the resulting alkaline solution can cause immediate corneal opacity.
Standard: ANSI Z87.1+ (Impact and Splash rated).
B. Dermal Protection (Hand Armor)
Requirement: Double-gloving technique.
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white).
The Causality: Thiophene derivatives have high permeation rates through thin rubber. The "breakthrough time" for a single 4 mil glove might be <15 minutes if dissolved in organic solvent.
Visual Indicator: If the outer glove tears, the bright inner glove provides immediate visual contrast, signaling you to stop and reglove.
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary PPE: If weighing outside a hood (not recommended) or in a shared space, use an N95 or P100 particulate respirator .
Logic: The solid is likely a crystalline powder. Static electricity during transfer generates aerosols invisible to the naked eye.
D. Body Shielding
Requirement: Tyvek® sleeves or a fluid-resistant lab coat (buttoned to the neck).
Gap Analysis: The most common exposure point is the gap between the glove cuff and the lab coat sleeve. Use thumb loops or tape the glove cuff to the sleeve when handling >5 grams.
Operational Workflow: The "Safe Path"
This workflow visualizes the sequence of operations to minimize contamination vectors.
Figure 1: Operational workflow for handling high-potency intermediates. Note the critical step of solubilizing immediately to eliminate dust hazards.
Detailed Handling Protocol
Step 1: The Weighing Zone
Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat. Imidazole derivatives are prone to static cling, which causes "jumping" powder.
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat inside the fume hood.
Containment: Place the weighing boat inside a larger secondary container (like a clean Tupperware or glass dish) during transfer to catch stray particles.
Step 2: Solubilization (The Dust Killer)
Best Practice: Add your solvent (e.g., DMSO, Methanol, DCM) to the reaction vessel before adding the solid if possible, or add the solid and immediately add solvent.
Why: Once the compound is in solution, the inhalation risk drops to near zero (replaced by splash risk, which your goggles/gloves handle).
Step 3: Decontamination & Disposal
Surface Cleaning: Wipe the balance area with a paper towel soaked in 10% Ethanol/Water . Follow with a water wipe.[1][6]
Liquid Waste: Halogenated or Non-Halogenated organic waste (depending on solvent). Note: Do not mix with oxidizing acids (Nitric/Perchloric) due to the thiophene ring's reactivity.
Emergency Response
Scenario
Immediate Action
Technical Rationale
Eye Contact
Flush for 15 minutes minimum. Hold eyelids open.
Imidazoles are sticky and basic; prolonged flushing is required to return pH to neutral.
Skin Contact
Remove gloves immediately.[2][7] Wash with soap and water (not solvent).[1]
Solvents (acetone/ethanol) will drive the thiophene moiety deeper into the dermal layer.
Spill (>1g)
Evacuate area. Wait for dust to settle. Use wet-wipe method.[1][6]
Dry sweeping generates aerosols. Wetting the powder prevents inhalation.
References
Occupational Safety and Health Administration (OSHA). (2022). Personal Protective Equipment (PPE) Laboratory Standards (29 CFR 1910.132).
[Link][8]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press.
[Link]
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.
[Link]